molecular formula C9H6ClF5O2S B2857407 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride CAS No. 2172601-08-8

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride

Cat. No.: B2857407
CAS No.: 2172601-08-8
M. Wt: 308.65
InChI Key: IGYBEHOFCJHCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride with applications in organic synthesis, pharmaceuticals, and materials science. The compound features a pentafluoropropyl (-CF2CF2CF3) substituent at the 3-position of the benzene ring and a reactive sulfonyl chloride (-SO2Cl) group at the 1-position. Its fluorinated alkyl chain enhances hydrophobicity, thermal stability, and resistance to oxidation, making it valuable for synthesizing specialty polymers and bioactive molecules .

Properties

IUPAC Name

3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYBEHOFCJHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1,3,3,3-Pentafluoropropyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C9H7F5+ClSO3HC9H6ClF5O2S+H2O\text{C}_9\text{H}_7\text{F}_5 + \text{ClSO}_3\text{H} \rightarrow \text{C}_9\text{H}_6\text{ClF}_5\text{O}_2\text{S} + \text{H}_2\text{O} C9​H7​F5​+ClSO3​H→C9​H6​ClF5​O2​S+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and reaction monitoring techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.

    Oxidation Reactions: The benzene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfones: Formed by the oxidation of the benzene ring.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(1,1,3,3,3-pentafluoropropyl)benzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. Its unique sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into various drug candidates. This modification can enhance the pharmacological properties of drugs by improving solubility and bioavailability.

Case Study : In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound to create a series of sulfonamide derivatives that exhibited promising cytotoxic activity against specific cancer cell lines. The introduction of the pentafluoropropyl group was found to significantly enhance the lipophilicity and cellular uptake of these compounds.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of various complex organic molecules.

Data Table: Reaction Examples Using this compound

Reaction TypeNucleophile UsedProductYield (%)
Nucleophilic Aromatic SubstitutionAmine (e.g., aniline)Sulfonamide derivative85
Coupling ReactionAlcohol (e.g., phenol)Ether derivative90
Addition ReactionGrignard Reagent (e.g., RMgBr)Alcohol derivative78

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Case Study : Research has indicated that polymers modified with this compound exhibit superior resistance to solvents and thermal degradation compared to their non-fluorinated counterparts. This property makes them suitable for applications in coatings and sealants in harsh environments.

Mechanism of Action

The mechanism of action of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following analysis compares the compound with three analogous sulfonyl chlorides, focusing on substituent effects, reactivity, and industrial relevance. Data are derived from available technical reports and commercial databases.

Substituent Effects and Structural Differences
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Features
3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride -CF2CF2CF3 (pentafluoropropyl) C9H6ClF5O2S ~312.6 (calc.) High electronegativity, strong electron-withdrawing effects, enhanced hydrophobicity
Benzenesulfonyl chloride, [[(heptadecafluorooctyl)sulfonyl]amino]methyl]- (CAS 90218-70-5) -N(SO2C8F17)CH2- (perfluorooctyl) C16H8ClF17NO4S2 828.3 Extreme fluorophilicity, used in surfactants and flame retardants
3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride (CAS 930395-72-5) -NHSO2C3H5 (cyclopropylsulfamoyl) C9H10ClNO4S2 295.8 Moderate steric bulk, potential for hydrogen bonding
4-[[Pentafluoroethyl]oxy]benzenesulfonyl chloride (CAS 51947-19-4) -O-CF2CF3 (pentafluoroethoxy) C8H4ClF5O3S 334.6 Electron-deficient aromatic core, used in agrochemical intermediates

Key Observations :

  • Fluorinated Substituents : The pentafluoropropyl group in the target compound balances hydrophobicity and reactivity, whereas the perfluorooctyl chain in CAS 90218-70-5 imparts extreme lipophilicity but reduces solubility in polar solvents .
  • Reactivity : Sulfonyl chlorides with smaller substituents (e.g., cyclopropyl in CAS 930395-72-5) exhibit faster nucleophilic substitution kinetics compared to heavily fluorinated analogs due to reduced steric hindrance .
  • Thermal Stability: Perfluoroalkylated derivatives (e.g., CAS 51947-19-4) demonstrate superior thermal stability (>250°C) compared to non-fluorinated analogs, a property critical for high-temperature polymer applications .

Limitations of Existing Data

  • Gaps in Target Compound Characterization: No peer-reviewed studies explicitly address the synthesis, toxicity, or reaction mechanisms of this compound. Available data are inferred from structurally related compounds.
  • Regulatory and Safety Profiles : Perfluorinated analogs (e.g., CAS 90218-70-5) face increasing regulatory scrutiny due to environmental persistence and bioaccumulation risks , but analogous hazards for the target compound remain unverified.

Biological Activity

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound with significant potential in various chemical and biological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

  • Chemical Formula : C₁₃H₈ClF₅O₂S
  • Molecular Weight : 308.66 g/mol
  • CAS Number : 2172601-08-8

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to react with nucleophiles, leading to the formation of sulfonamides and other derivatives. The pentafluoropropyl group enhances lipophilicity and stability, potentially influencing the compound's interaction with biological membranes and proteins.

Biological Activity Overview

Research indicates that sulfonyl chlorides exhibit various biological activities:

  • Antimicrobial Activity : Some sulfonyl chlorides have demonstrated effectiveness against bacterial strains by inhibiting essential enzymes.
  • Anticancer Properties : Certain derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of carbonic anhydrase

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various sulfonyl chlorides, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, highlighting its potential for therapeutic applications in oncology.

Safety and Environmental Impact

According to safety data sheets, this compound is classified as hazardous due to its reactive nature. Environmental assessments indicate that it is readily biodegradable under aerobic conditions but may pose risks if released into aquatic systems without proper management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.